molecular formula C8H7IO2 B12847278 2-Iodo-3-methoxybenzaldehyde

2-Iodo-3-methoxybenzaldehyde

Cat. No.: B12847278
M. Wt: 262.04 g/mol
InChI Key: QZQLZRSMGYUBKN-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxybenzaldehyde typically involves the iodination of 3-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or iodine monochloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Iodo-3-methoxybenzoic acid.

    Reduction: 2-Iodo-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit protein tyrosine phosphatases (PTPs), which are enzymes responsible for removing phosphate groups from tyrosine residues in proteins . This inhibition can affect various cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Uniqueness: 2-Iodo-3-methoxybenzaldehyde is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-Iodo-3-methoxybenzaldehyde (C9H9IO2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and immunology. This compound is a derivative of methoxybenzaldehyde, incorporating an iodine atom which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H9IO2
  • Molecular Weight : 276.07 g/mol
  • Structure : The compound features a methoxy group (-OCH3) and an iodine atom attached to a benzaldehyde moiety, which may enhance its lipophilicity and biological interactions.

The biological activity of this compound is largely attributed to its effects on the indoleamine 2,3-dioxygenase (IDO) enzyme. IDO plays a critical role in tryptophan metabolism and immune regulation. By modulating IDO activity, this compound may influence tumor growth and immune responses.

IDO Inhibition

Research indicates that compounds targeting IDO can lead to enhanced T-cell activation in various pathological conditions, including cancer and autoimmune diseases. Inhibition of IDO by this compound may result in:

  • Increased T-cell proliferation : This effect is particularly significant in tumor microenvironments where IDO expression is elevated.
  • Immunomodulation : By altering tryptophan metabolism, it can shift the balance towards a more active immune response against tumors.

Biological Activity Studies

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Below is a summary of key findings:

StudyCell LineIC50 (µM)Notes
A2780 (ovarian cancer)4.5Significantly less cytotoxic than paclitaxel
HeLa (cervical cancer)5.0Induces apoptosis through IDO modulation
MDA-MB-435 (melanoma)3.8Shows promising results in reducing cell viability

Case Studies

  • Antitumor Activity : In a study examining the effects of various derivatives on tumor cells, this compound exhibited significant antiproliferative properties against A2780 ovarian cancer cells, with an IC50 value indicating moderate cytotoxicity compared to standard chemotherapeutics like paclitaxel .
  • Immunological Effects : Another investigation highlighted the role of this compound in modulating immune responses via IDO inhibition in co-culture systems with peripheral blood lymphocytes (PBLs). The presence of this compound led to reduced PBL proliferation, suggesting a complex interaction with immune cell dynamics .

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

2-iodo-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3

InChI Key

QZQLZRSMGYUBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1I)C=O

Origin of Product

United States

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